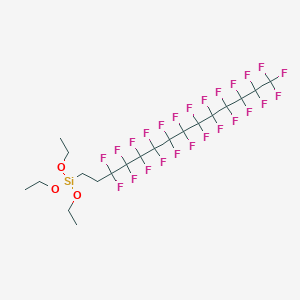
2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol
説明
2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol is a chemical compound with the molecular formula C5H6Br2ClF3O and a molecular weight of 334.35 g/mol .
Molecular Structure Analysis
The molecular structure of 2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol consists of 5 carbon atoms, 6 hydrogen atoms, 2 bromine atoms, 1 chlorine atom, 3 fluorine atoms, and 1 oxygen atom .科学的研究の応用
NMR Investigations
One study conducted by J. F. Hinton and L. W. Jaques (1975) focused on the complete NMR investigation of 2-Chloro-1,4-dibromo-1,2,2-trifluorobutane, a compound with a similar halogen and fluorine substitution pattern. The study determined all , , and chemical shifts, along with 23 coupling constants, providing insights into the complex spin-spin coupling interactions between proton and fluorine nuclei, which are crucial for understanding the chemical environment and reactivity of such fluorinated compounds (Hinton & Jaques, 1975).
Synthetic Methodologies for Fluorination
Research on selective difluoromethylation and monofluoromethylation reactions by Jinbo Hu, Wei Zhang, and Fei Wang (2009) highlights the importance of introducing fluorine atoms and fluorinated moieties into organic molecules due to their significant roles in life science and material science applications. This study presents various synthetic methods for incorporating CF2H and CH2F groups into compounds, which can be related to the synthesis and functionalization of compounds similar to 2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol (Hu, Zhang, & Wang, 2009).
Nucleophilic Cyclization Reactions
A theoretical study by K. Ando (2004) on the nucleophilic 5-endo-trigonal cyclization of 1,1-difluoro-1-alkenes, including investigations on dichloro and dibromo counterparts, provides insights into the reactivity and mechanism of such cyclization reactions. This research is relevant for understanding the chemical behavior of fluorinated alkenes and their halogenated analogs, offering a theoretical basis for the synthesis and reaction mechanisms of compounds like 2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol (Ando, 2004).
Development of New Chemical Processes
The continuous kilogram-scale process for the synthesis of 2,4,5-trifluorobromobenzene via Gattermann reaction using microreactors, as reported by Q. Deng et al. (2017), demonstrates the application of advanced manufacturing techniques in the synthesis of fluorinated compounds. This study underscores the potential for scaling up the production of fluorinated and halogenated intermediates, which could be relevant for the synthesis of 2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol and similar substances (Deng et al., 2017).
特性
IUPAC Name |
2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Br2ClF3O/c6-3(2-12)1-4(8,9)5(7,10)11/h3,12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCKYRIOJOZVFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)Br)C(C(F)(F)Br)(F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Br2ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382124 | |
| Record name | 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dibromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
CAS RN |
757-04-0 | |
| Record name | 2,5-dibromo-4-chloro-4,5,5-trifluoropentan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




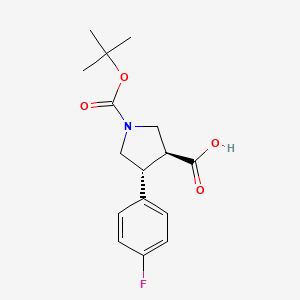
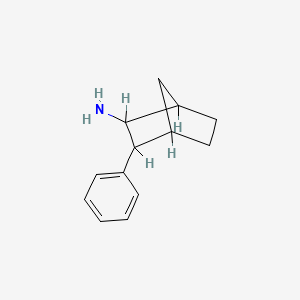


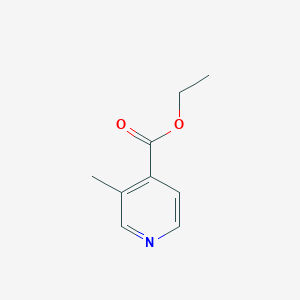
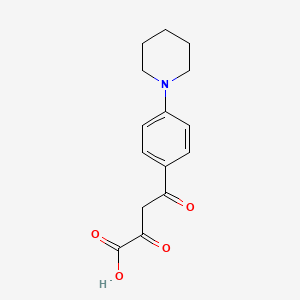
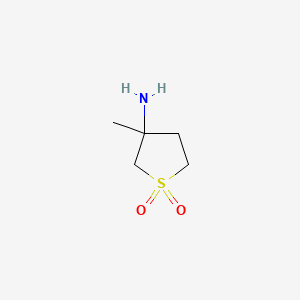
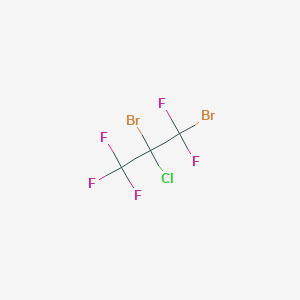
![Ethyl 2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}acetate](/img/structure/B1607902.png)

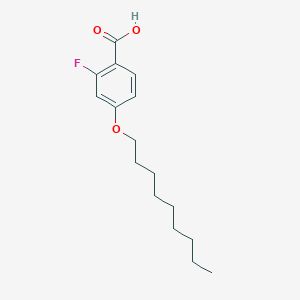
![4-[(Hydroxyimino)methyl]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1607906.png)
